molecular formula C20H26N2O3S2 B5146201 N~2~-(2,3-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,3-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5146201
M. Wt: 406.6 g/mol
InChI Key: ISQWYXKZTIXULV-UHFFFAOYSA-N
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Description

N~2~-(2,3-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as dimethylphenyl, methylphenylsulfanyl, and methylsulfonyl groups attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 2,3-dimethylphenylamine and 4-methylphenylsulfanyl ethylamine.

    Coupling Reactions: These intermediates are then coupled with glycinamide under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum catalysts

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-(2,3-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(2,3-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-15-8-10-18(11-9-15)26-13-12-21-20(23)14-22(27(4,24)25)19-7-5-6-16(2)17(19)3/h5-11H,12-14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQWYXKZTIXULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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